5-Methyl-L-lysine is classified as a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation but can play significant roles in post-translational modifications. This compound is part of a broader category of methylated lysines, which are known to participate in various biological functions, including gene regulation and protein interactions. The primary source of 5-Methyl-L-lysine is through the methylation of L-lysine, which can occur enzymatically or chemically.
The synthesis of 5-Methyl-L-lysine can be achieved through several methods:
The molecular formula for 5-Methyl-L-lysine is . The structure consists of a central carbon (the α-carbon) bonded to an amino group (), a carboxyl group (), and a side chain that includes a methyl group at the fifth carbon position.
Key structural features include:
5-Methyl-L-lysine can participate in various chemical reactions typical of amino acids:
These reactions are significant in biochemical pathways, particularly in protein modification and signaling mechanisms.
The mechanism of action for 5-Methyl-L-lysine primarily involves its role in protein modification:
5-Methyl-L-lysine exhibits several notable physical and chemical properties:
Relevant data include:
5-Methyl-L-lysine has several applications in scientific research:
Chemical synthesis of 5-methyl-L-lysine derivatives relies on selective ε-amine modification to achieve site-specific methylation. A pivotal approach involves synthesizing N-α-Fmoc-N-ε-(Boc,methyl)-L-lysine building blocks through malonate intermediates and dibromobutane alkylation. This generates L-2-amino-6-bromohexanoic acid precursors, which undergo nucleophilic displacement to install methyl groups at the ε-position [2]. Solid-phase peptide synthesis (SPPS) compatibility is ensured by Fmoc protection, enabling direct incorporation into histone tail peptides. Notably, methylated lysines exhibit trypsin resistance, facilitating purification of methylated peptide products [2]. Key chemical strategies include:
Table 1: Chemical Reagents for Methyllysine Derivatization
Reagent System | Target Product | Key Advantage |
---|---|---|
Malonates + Dibromobutane | N-ε-methyl-L-lysine | Selective ε-alkylation |
Fmoc-Protected Bromohexanoate | N-α-Fmoc-N-ε-methyl-L-lysine | SPPS compatibility |
Dimethyl Sulfate | N-ε-dimethyl-L-lysine | Cost efficiency |
Limitations include moderate yields for dimethylated species (≤49%) and challenges in achieving tri-methylation due to steric hindrance [2].
Lysine methyltransferases (PKMTs) catalyze physiologically precise methylation using S-adenosylmethionine (SAM) as the methyl donor. These enzymes belong to the aspartate-derived biosynthetic family and exhibit strict regioselectivity toward the ε-amine of lysine residues. PKMTs operate through a conserved catalytic mechanism: the lysine ε-amine attacks SAM's methylsulfonium center, transferring a methyl group while generating S-adenosylhomocysteine [3]. The dap pathway enzymes in bacteria (e.g., aspartokinase LysC) are feedback-inhibited by lysine and its methylated derivatives, demonstrating allosteric control of methylation states [4] [6].
Table 2: Native Methyltransferase Mechanisms
Enzyme Class | Catalytic Mechanism | Methylation State | Regulatory Feature |
---|---|---|---|
Aspartokinase (LysC) | SAM-dependent ε-amine methylation | Mono | Lysine feedback inhibition |
SET-domain PKMTs | SN2 nucleophilic substitution | Mono/di/tri | Protein-protein interaction |
DAP pathway enzymes | Multi-enzyme coordination | Variable | Substrate channeling |
Structural studies reveal that PKMTs recognize lysine via a hydrophobic pocket that positions the ε-amine for methyl transfer, while excluding bulkier residues. The catalytic efficiency varies significantly between enzymes, with K_m values for SAM ranging from 1–50 μM [3] [9].
Orthogonal biosynthesis leverages engineered PKMTs with modified substrate specificity. Key strategies include:
Notably, engineered dihydrodipicolinate synthase (DHDPS) variants achieve 52.24 g/L methyllysine yields in bioreactors by optimizing cofactor regeneration and bypassing endogenous inhibition [10].
Synthetic routes for 5-methyl-L-lysine exhibit trade-offs in scalability, specificity, and atom economy:
Table 3: Synthesis Route Performance Metrics
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Overall Yield | 20–49% (di/tri-methylated forms) | 60–85% (SAM-dependent) |
Stereoselectivity | Requires chiral auxiliaries | Intrinsic L-configuration retention |
Byproducts | Halogenated waste, over-alkylation | S-adenosylhomocysteine |
Scalability | Gram-scale | Kilogram-scale (biotransformation) |
Purity (HPLC) | ≥90% (after chromatography) | ≥98% (single-step reactions) |
Enzymatic synthesis outperforms chemical methods in regioselectivity, particularly for tri-methylation, which chemical alkylation struggles to achieve without protecting groups [2] [9]. However, SAM dependency increases costs; in situ cofactor regeneration systems using methionine adenosyltransferases improve economic viability. Biotransformation efficiency reaches 52.24 g/L in fed-batch systems when coupling engineered KMTs with catalase (to decompose inhibitory H₂O₂) [10].
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